4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride
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Overview
Description
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety, making it a versatile candidate for various biological applications. Its potential as an anticancer, antiviral, and antimicrobial agent has been explored extensively in recent years .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction is usually carried out in a solvent such as benzene, with heating for 2-4 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and recrystallization steps to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo[2,1-b][1,3]thiazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazo[2,1-b][1,3]thiazoles, and various substituted derivatives .
Scientific Research Applications
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored as an anticancer, antiviral, and antimicrobial agent. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It can modulate signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to inhibition of cell growth and induction of apoptosis
Comparison with Similar Compounds
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride can be compared with other similar compounds, such as:
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown significant anticancer and antimicrobial activities
The uniqueness of this compound lies in its combination of the imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C10H15Cl2N3S |
---|---|
Molecular Weight |
280.22 g/mol |
IUPAC Name |
6-piperidin-4-ylimidazo[2,1-b][1,3]thiazole;dihydrochloride |
InChI |
InChI=1S/C10H13N3S.2ClH/c1-3-11-4-2-8(1)9-7-13-5-6-14-10(13)12-9;;/h5-8,11H,1-4H2;2*1H |
InChI Key |
OLFDIPKRPSBRPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN3C=CSC3=N2.Cl.Cl |
Origin of Product |
United States |
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